molecular formula C12H18N2 B1462762 N-(2-methylphenyl)piperidin-4-amine CAS No. 1183200-00-1

N-(2-methylphenyl)piperidin-4-amine

Cat. No.: B1462762
CAS No.: 1183200-00-1
M. Wt: 190.28 g/mol
InChI Key: LADSWAXVIITUMG-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound, also referred to as 1-methyl-N-[(2-methylphenyl)methyl]piperidin-4-amine, features a piperidine ring substituted with a 2-methylphenyl group. Its molecular formula is C13H19NC_{13}H_{19}N, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound has been shown to modulate the activity of trace amine-associated receptor 1 (TAAR1), which plays a critical role in neurotransmission and has implications in psychiatric disorders such as schizophrenia. Research indicates that it can activate TAAR1 with an effective concentration (EC50EC_{50}) of approximately 0.507 μM, demonstrating significant agonistic activity compared to tyramine, a known positive control .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Studies show that various derivatives of piperidine compounds exhibit notable antibacterial and antifungal activities. For instance, compounds derived from similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Aspergillus flavus .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
N-benzhydrylpiperidin-4-amineBacillus subtilis100 µg/mL
N-benzhydrylpiperidin-4-amineEscherichia coli200 µg/mL
N-benzhydrylpiperidin-4-amineStreptococcus aureus150 µg/mL

These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development.

Anti-inflammatory Effects

Research also indicates that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through receptor interactions can lead to reduced inflammation in various models, although specific studies on this compound's direct effects are still limited.

Case Studies

  • Study on Schizophrenia Models : A study aimed at evaluating the efficacy of TAAR1 modulators in animal models of schizophrenia found that compounds similar to this compound showed promise in reducing psychotic symptoms. These findings highlight the potential for developing new antipsychotic medications based on this scaffold .
  • Antimicrobial Efficacy : In another investigation, a series of piperidine derivatives were assessed for their antimicrobial activity against clinical isolates. The results demonstrated that specific substitutions on the piperidine ring significantly enhanced antibacterial activity, indicating a structure-activity relationship that could be exploited for drug development .

Properties

IUPAC Name

N-(2-methylphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADSWAXVIITUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183200-00-1
Record name N-(2-methylphenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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